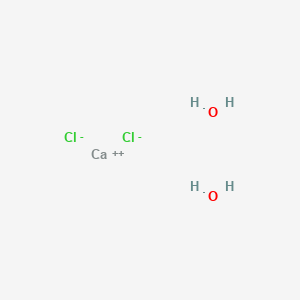

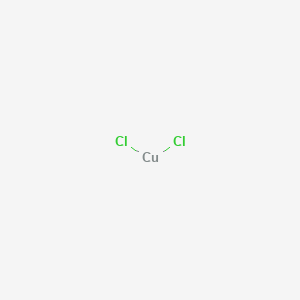

Calcium dichloride dihydrate

Descripción general

Descripción

Calcium dichloride dihydrate, also known as calcium chloride dihydrate, is an ionic compound composed of calcium, chlorine, and water molecules. It is highly soluble in water and deliquescent, meaning it can absorb moisture from the air. At room temperature, it is a solid salt that behaves as a typical ionic halide. This compound has several common applications, including use in brine for refrigeration plants, ice and dust control on roads, and in cement .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium dichloride dihydrate can be synthesized by reacting calcium carbonate with hydrochloric acid. The reaction is as follows:

CaCO3+2HCl→CaCl2+H2O+CO2

The resulting calcium chloride solution is then evaporated to obtain solid calcium chloride dihydrate .

Industrial Production Methods

Industrial production of calcium dihydrate dichloride often involves the Solvay process, where it is produced as a by-product. It can also be produced directly from limestone. The concentrated solution is cooled to form calcium chloride dihydrate crystals .

Análisis De Reacciones Químicas

Types of Reactions

Calcium dichloride dihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used with calcium dihydrate dichloride include sulfuric acid, which can react to form calcium sulfate and hydrochloric acid:

CaCl2+H2SO4→CaSO4+2HCl

Major Products

The major products formed from reactions involving calcium dihydrate dichloride include calcium sulfate, hydrochloric acid, and other calcium salts .

Aplicaciones Científicas De Investigación

Calcium dichloride dihydrate has numerous scientific research applications:

Chemistry: It is used as a drying agent and in the preparation of various calcium salts.

Biology: It is used in cell culture media and as a calcium source in biological studies.

Medicine: It is used in the treatment of hypocalcemia and as an antidote for magnesium intoxication.

Industry: It is used in de-icing, dust control, and as an additive in plastics and fire extinguishers

Mecanismo De Acción

Calcium dichloride dihydrate dissociates in water to provide calcium and chloride ions. These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and acid-base balance in the body .

Comparación Con Compuestos Similares

Similar Compounds

Calcium chloride anhydrous: This compound does not contain water molecules and is highly effective as a drying agent.

Magnesium chloride: Similar in structure but contains magnesium instead of calcium.

Sodium chloride: Common table salt, similar in ionic structure but contains sodium instead of calcium.

Uniqueness

Calcium dichloride dihydrate is unique due to its high solubility in water and its ability to absorb moisture from the air. This makes it particularly useful in applications where moisture control is essential, such as in drying agents and de-icing .

Propiedades

Fórmula molecular |

CaCl2H4O2 |

|---|---|

Peso molecular |

147.01 g/mol |

Nombre IUPAC |

calcium;dichloride;dihydrate |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Clave InChI |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L |

SMILES canónico |

O.O.[Cl-].[Cl-].[Ca+2] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B8817562.png)

![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)